An In-depth Technical Guide to 1-(6-Methoxypyridin-3-yl)propan-1-one
An In-depth Technical Guide to 1-(6-Methoxypyridin-3-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(6-Methoxypyridin-3-yl)propan-1-one (CAS Number: 885229-42-5), a heterocyclic ketone with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.
Introduction and Physicochemical Properties
1-(6-Methoxypyridin-3-yl)propan-1-one is a substituted pyridine derivative. The presence of the methoxypyridine core, a common scaffold in pharmacologically active compounds, suggests its potential as a building block in drug discovery programs. The propanone side chain offers a site for further chemical modification.
Table 1: Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)propan-1-one
| Property | Value | Source |
| CAS Number | 885229-42-5 | BLDpharm[1] |
| Molecular Formula | C₉H₁₁NO₂ | Calculated |
| Molecular Weight | 165.19 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Reaction of 6-Methoxynicotinic Acid with an Organolithium Reagent
The most direct approach involves the treatment of 6-methoxynicotinic acid with an excess of an organolithium reagent, such as ethyllithium. This reaction proceeds via a stable dianion intermediate, which upon acidic workup, yields the desired ketone.
The use of organolithium reagents is advantageous due to their high reactivity, which allows them to add to the carboxylate ion formed in the initial acid-base reaction[2][3].
Caption: Proposed synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
6-Methoxynicotinic acid
-
Ethyllithium (solution in a suitable solvent like hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxynicotinic acid (1 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add ethyllithium (at least 2 equivalents) dropwise via the dropping funnel while maintaining the temperature. The first equivalent will deprotonate the carboxylic acid, and the second will act as the nucleophile.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Applications in Research and Drug Development
While no specific biological activities for 1-(6-Methoxypyridin-3-yl)propan-1-one have been reported, its structural motifs are present in numerous bioactive molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The methoxy group and the propanone side chain can be modified to optimize binding to the ATP-binding pocket of various kinases.
-
Precursor for Heterocyclic Synthesis: The ketone functionality can be used as a handle for further chemical transformations, such as the synthesis of more complex heterocyclic systems like pyrazoles, isoxazoles, or other fused ring systems with potential pharmacological properties.
-
Fragment-Based Drug Discovery: This molecule could serve as a starting fragment in fragment-based drug discovery campaigns targeting a variety of protein classes.
Analytical Characterization (Predicted)
As experimental spectroscopic data is not publicly available, the following are predicted characteristics based on the structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (likely in the δ 7.0-9.0 ppm range).- Methoxy protons (a singlet around δ 3.9-4.1 ppm).- Ethyl protons: a quartet (CH₂) and a triplet (CH₃) in the aliphatic region (δ 1.0-3.0 ppm). |
| ¹³C NMR | - Carbonyl carbon (δ > 190 ppm).- Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Methoxy carbon (around δ 55 ppm).- Aliphatic carbons of the ethyl group. |
| IR Spectroscopy | - Strong C=O stretch for the ketone (around 1680-1700 cm⁻¹).- C-O stretch for the methoxy group (around 1250 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 165.08. |
Safety and Handling
No specific toxicity data for 1-(6-Methoxypyridin-3-yl)propan-1-one is available. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Caption: Key safety and handling precautions.
Conclusion
1-(6-Methoxypyridin-3-yl)propan-1-one is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data is limited, its synthesis can be reasonably proposed based on established methodologies. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and development. This guide serves as a foundational resource to stimulate and support such investigations.
References
- F.I.S. - Fabbrica Italiana Sintetici S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- BASF AG. (1998). Process for the preparation of 3-methoxy-1-propanol. Google Patents.
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
- Lagunin, A., Filimonov, D., & Poroikov, V. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current pharmaceutical design, 16(15), 1703–1717.
- F.I.S. - Fabbrica Italiana Sintetici S.p.A. (2013). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
- Reker, D., Rodrigues, T., Schneider, P., & Schneider, G. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International journal of molecular sciences, 21(19), 7102.
- Lonza AG. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Google Patents.
- Hattori, K., Kanda, T., & Ishii, H. (2001). Synthesis of Ketones from Carboxylic Acids with R(PrNH)Mg. Tetrahedron Letters, 42(49), 8651-8653.
- BASF AG. (1998). Process for preparing 3-methoxy-1-propanol. Google Patents.
-
IP.com. (2012). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from [Link]
- Shell Oil Company. (2001). Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate. Google Patents.
